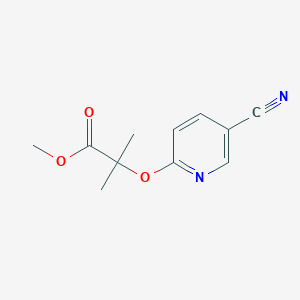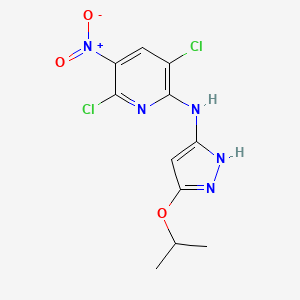
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine, nitro, and amine groups, as well as a pyrazole ring with an isopropoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine typically involves multi-step organic reactions The pyrazole ring is synthesized separately and then coupled with the pyridine derivative using nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-dichloro-5-nitropyridin-2-amine
- 5-isopropoxy-1H-pyrazol-3-amine
- 3,6-dichloro-N-(1H-pyrazol-3-yl)-5-nitropyridin-2-amine
Uniqueness
3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is unique due to the presence of both chlorine and nitro groups on the pyridine ring, as well as the isopropoxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H11Cl2N5O3 |
|---|---|
Poids moléculaire |
332.14 g/mol |
Nom IUPAC |
3,6-dichloro-5-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-6(12)3-7(18(19)20)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17) |
Clé InChI |
UVGGVAYRSLZJAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine](/img/structure/B8368521.png)
![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)

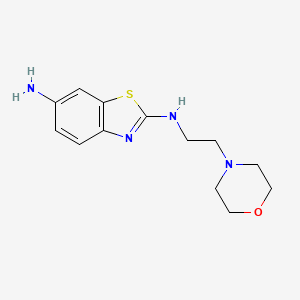
![tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B8368552.png)
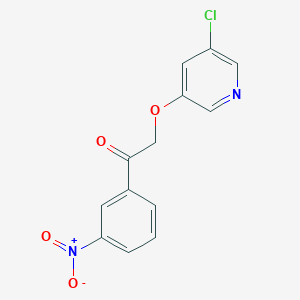




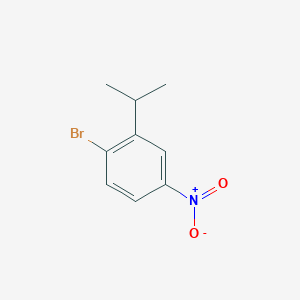
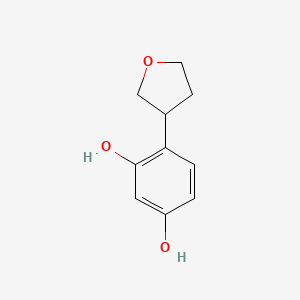
![1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride](/img/structure/B8368603.png)
